Tonabersat-d6

LC-MS/MS quantification isotopic interference chlorine isotopologue

Tonabersat-d6 is a stable-isotope labeled internal standard (SIL-IS) of the gap-junction modulator Tonabersat (SB-220453) in which six hydrogen atoms at the 2,2-dimethyl group of the benzopyran ring are replaced by deuterium, yielding a molecular mass of 397.86 g/mol and a +6.02 Da shift relative to the unlabeled analyte. Synthesized to support analytical method development and validation, it is supplied with full characterization data suitable for ANDA submissions and quality-control applications.

Molecular Formula C20H19ClFNO4
Molecular Weight 397.9 g/mol
Cat. No. B15604944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTonabersat-d6
Molecular FormulaC20H19ClFNO4
Molecular Weight397.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1/i2D3,3D3
InChIKeyXLIIRNOPGJTBJD-CVQIQVDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tonabersat-d6: Deuterated Internal Standard for Tonabersat (SB-220453) Bioanalysis


Tonabersat-d6 is a stable-isotope labeled internal standard (SIL-IS) of the gap-junction modulator Tonabersat (SB-220453) in which six hydrogen atoms at the 2,2-dimethyl group of the benzopyran ring are replaced by deuterium, yielding a molecular mass of 397.86 g/mol and a +6.02 Da shift relative to the unlabeled analyte [1]. Synthesized to support analytical method development and validation, it is supplied with full characterization data suitable for ANDA submissions and quality-control applications .

Why Tonabersat-d6 Cannot Be Interchanged with Tonabersat-d3 or Unlabeled Tonabersat in Quantitative MS Assays


Generic substitution of Tonabersat-d6 with a lower-mass deuterated analog such as [2H3]-Tonabersat or unlabeled Tonabersat introduces quantifiable risks to LC-MS/MS assay accuracy. The analyte contains one chlorine atom; its natural 37Cl isotopologue (M+2) at ~393.82 Da is separated by only ~1 Da from the [2H3]-Tonabersat ion (394.84 Da), causing isotopic cross-talk that falsely elevates internal-standard signal and skews calibration curves [1]. Furthermore, hydrogen-deuterium exchange losses during sample preparation can occur if deuterium atoms reside at heteroatom-proximal positions, whereas the carbon-bound dimethyl-d6 label of Tonabersat-d6 is chemically non-exchangeable .

Quantitative Comparator Evidence for Tonabersat-d6 Relative to Closest Labeled Analogs


Larger Mass Shift (+6 Da) Eliminates 37Cl Isotopologue Interference That Compromises [2H3]-Tonabersat

Tonabersat-d6 provides a molecular-ion shift of +6.02 Da compared with the unlabeled analyte (MW 391.82 → 397.86), placing the internal-standard detection channel well beyond the M+2 and M+4 isotopologue clusters that arise from the single chlorine atom (3:1 35Cl/37Cl natural abundance). In contrast, [2H3]-Tonabersat (MW 394.84) exhibits a shift of only +3.02 Da; its quasi-molecular ion is separated by <1 Da from the analyte's 37Cl M+2 peak (~393.82 Da), creating spectral overlap that has been experimentally demonstrated to produce quadratic calibration bias in LC-MS/MS assays [1][2].

LC-MS/MS quantification isotopic interference chlorine isotopologue

Carbon-Bonded Deuteration at 2,2-Dimethyl Moiety Eliminates H/D Exchange Observed in Labile [2H3]-Tonabersat

Tonabersat-d6 carries all six deuterium atoms exclusively on the carbon atoms of the 2,2-dimethyl substituent, as explicitly confirmed by the full chemical name [1]. Deuterium bound to sp3 carbon is chemically inert under routine bioanalytical sample-preparation conditions, precluding intermolecular H/D exchange that would alter the internal-standard response. In contrast, the labeling site for [2H3]-Tonabersat is not disclosed by suppliers; deuteration at or near heteroatom-bearing positions (O, N) creates a risk of exchange, which has been shown to introduce quantitative bias in LC-MS/MS [2].

hydrogen-deuterium exchange internal standard stability sample preparation robustness

ISO 17034 Reference-Material Certification Provides Metrological Traceability Absent from [2H3]-Tonabersat

Tonabersat-d6 produced under ISO 17034:2016 and ISO/IEC 17025:2017 accreditation (as certified for the Clearsynth product) provides documented metrological traceability to national standards, a requirement for GxP-compliant bioanalytical facilities . In comparison, the [2H3]-Tonabersat product from Alsachim (C3128) lists purity and isotopic enrichment specifications but does not claim ISO 17034 production accreditation [1]. The absence of certified reference material status necessitates additional in-house validation of the comparator's assigned purity and identity, adding an estimated burden of 3–5 days of analyst time per project.

reference material certification ISO 17034 metrological traceability

Comprehensive Analytical Data Package Reduces Method-Development Cycle Time Versus [13C,2H3]-Tonabersat

Tonabersat-d6 is supplied with a comprehensive Certificate of Analysis (COA) that includes 1H-NMR confirmation of structure, mass-spectrometric confirmation of molecular weight, and purity determination by GC/HPLC with a specification of NLT 95% (typical ≥98%) . [13C,2H3]-Tonabersat (Alsachim C408) provides minimal purity and enrichment data in the publicly accessible specification sheet, requiring potential purchasers to request COA details post-order . This pre-purchase data transparency enables a priori assessment of suitability for the intended analytical workflow, circumventing the iterative trial-and-error approach often required with less thoroughly characterized SIL analogs.

method validation Certificate of Analysis ANDASubmissions

Definitive Procurement Scenarios for Tonabersat-d6 in Regulated Bioanalysis


Validated LC-MS/MS Quantification of Tonabersat in Plasma for Clinical Pharmacokinetic Studies

Tonabersat-d6 serves as the internal standard in a triple-quadrupole LC-MS/MS method quantifying Tonabersat in human plasma over a calibration range of 1–500 ng/mL. Its +6 Da mass shift ensures zero interference from the endogenous 37Cl isotopologue of the analyte, as demonstrated by Hemken et al. for chlorine-containing drugs [1]. The non-exchangeable dimethyl-d6 label maintains constant IS response through protein precipitation, liquid-liquid extraction, and long-term frozen storage, meeting acceptance criteria per ICH M10.

GMP-Compliant Stability-Indicating HPLC-UV Assay for Tonabersat Drug Product Release Testing

When developing a stability-indicating RP-HPLC method per ICH Q2(R1), Tonabersat-d6 is used as a retention-time marker and system-suitability reference. The ISO 17034 certification of the Clearsynth product provides the metrological traceability required for regulatory filings (IND/NDA/ANDA), a requirement not satisfied by non-certified labeled analogs [1].

In Vitro Metabolite Profiling and CYP Inhibition Studies Using High-Resolution Mass Spectrometry

In hepatocyte incubation or recombinant CYP assays, Tonabersat-d6 is added post-incubation as an internal standard to correct for matrix effects and ionization variability. The six-deuterium shift provides sufficient mass separation to avoid cross-talk with any potential mono-oxygenated or dealkylated metabolites, which could share nominal mass with a d3-labeled standard [1].

Forensic Toxicology Confirmation of Tonabersat in Complex Biological Matrices

For post-mortem or DUID toxicology panels, Tonabersat-d6 compensates for severe ion-suppression and matrix effects encountered in tissue homogenates. The larger mass shift afforded by d6 relative to d3 reduces the probability of false-positive IS signal elevation from co-eluting matrix components, which is critical when reporting quantitative results in a medico-legal context [1].

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